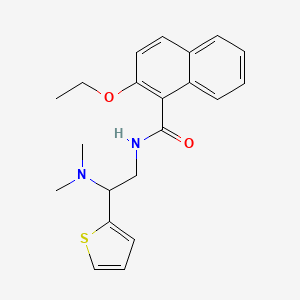

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide

Description

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide is a synthetic organic compound featuring a naphthamide core substituted with an ethoxy group at position 2. The molecule also incorporates a dimethylaminoethyl moiety linked to a thiophen-2-yl group, which introduces both polar and aromatic characteristics. Its molecular formula is C₂₁H₂₃N₂O₂S, with a molar mass of 367.49 g/mol. The thiophene ring and dimethylamino group may enhance solubility and binding affinity, while the naphthalene system could contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-ethoxynaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-4-25-18-12-11-15-8-5-6-9-16(15)20(18)21(24)22-14-17(23(2)3)19-10-7-13-26-19/h5-13,17H,4,14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBGUGDERPLZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide typically involves multiple steps:

-

Formation of the Naphthamide Core: : The initial step involves the synthesis of 2-ethoxy-1-naphthamide. This can be achieved through the reaction of 2-ethoxy-1-naphthoic acid with an appropriate amine under dehydrating conditions.

-

Introduction of the Dimethylaminoethyl Group: : The next step involves the alkylation of the naphthamide with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. This step introduces the dimethylaminoethyl group to the naphthamide core.

-

Attachment of the Thiophenyl Group: : The final step involves the coupling of the thiophen-2-yl group to the intermediate product. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophen-2-ylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the carbonyl group of the naphthamide, potentially converting it to an amine.

-

Substitution: : The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, its bioavailability, and its therapeutic potential in treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure may also make it suitable for use in organic electronics or as a component in specialized coatings.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity to certain proteins, while the thiophenyl group may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

a) 2-Ethoxy-N-(2-fluorophenyl)-1-naphthamide (C₁₉H₁₆FNO₂; 309.33 g/mol)

- Key Differences: Replaces the dimethylamino-thiophen-ethyl group with a 2-fluorophenyl moiety.

- The absence of a thiophene ring may diminish aromatic interaction capabilities in hydrophobic environments .

b) N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂; 309.79 g/mol)

- Key Differences: Features a quinoline core instead of naphthalene and a propyl-linked dimethylamino group.

- Implications: The quinoline system’s inherent fluorescence and metal-chelating properties differentiate it from the naphthamide scaffold. The hydrochloride salt improves water solubility but may alter pharmacokinetics compared to the free base form of the target compound .

Compounds with Thiophene or Dimethylamino Substituents

a) Ethyl 4-(Dimethylamino)benzoate

- Key Differences: A simpler ester-based molecule with a dimethylamino-phenyl group.

- Implications: Demonstrated higher reactivity in resin polymerization compared to methacrylate analogues, suggesting that dimethylamino groups enhance electron-donating capacity.

b) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (C₈H₁₁NOS; 169.24 g/mol)

- Key Differences : Shares the thiophen-2-yl group but lacks the naphthamide scaffold.

- Implications: The hydroxyl and methylamino groups prioritize hydrogen bonding over aromatic stacking, highlighting the target compound’s dual functionality for both binding modalities .

Comparative Physicochemical and Functional Properties

Research Findings and Implications

- Reactivity: The dimethylamino group in the target compound likely facilitates electron donation, akin to ethyl 4-(dimethylamino)benzoate’s role in enhancing resin conversion rates . This could make the compound suitable for photodynamic therapies or catalyst systems.

- Aromatic Interactions: The thiophene and naphthalene moieties may synergize to improve binding to hydrophobic pockets in proteins, a feature absent in simpler analogues like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol .

- Solubility: Compared to quinoline-based hydrochlorides (e.g., C₁₅H₂₀ClN₃O₂), the target compound’s lack of ionic character may reduce aqueous solubility but improve membrane permeability .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 318.44 g/mol

- Chemical Formula : C₁₈H₂₂N₂O₂S

This structure includes a naphthamide core, which is known for its pharmacological properties, and a dimethylamino group that enhances solubility and biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets. The following mechanisms have been noted:

- Topoisomerase Inhibition : Compounds with similar structures have shown significant inhibition of topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .

- Receptor Binding : The compound may exhibit binding affinity for dopamine D(2) and serotonin 5-HT(1A) receptors, which are important in various neurological processes. Studies suggest that modifications in the structure can enhance receptor affinity and selectivity .

- Cytotoxic Activity : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines, potentially due to its ability to induce apoptosis or inhibit cell proliferation .

In Vitro Studies

Recent in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis |

| MCF-7 | 15.3 | Topoisomerase inhibition |

| A549 | 12.8 | Cell cycle arrest |

These results indicate that the compound exhibits promising cytotoxic effects, particularly against HeLa cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to specific structural features:

- Dimethylamino Group : Enhances solubility and increases interaction with biological targets.

- Thiophene Ring : Contributes to the hydrophobic interactions necessary for receptor binding.

- Ethoxy Group : Plays a role in modulating the lipophilicity of the compound, affecting its bioavailability.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant tumor reduction in xenograft models. The compound was administered at varying doses, resulting in a dose-dependent decrease in tumor size compared to control groups.

Case Study 2: Neurological Effects

Another investigation focused on the neurological effects of the compound, revealing potential benefits in models of depression and anxiety due to its action on serotonin receptors. Behavioral assays indicated improved outcomes in treated groups compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide, and how are reaction conditions optimized to maximize yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, including amide bond formation between a naphthoyl chloride derivative and a dimethylamino-thiophene ethylamine precursor. Critical parameters include:

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., hydrolysis) .

- Catalyst use : Triethylamine or DMAP can accelerate amide coupling .

- Optimization : Yield improvements (70–85%) are achieved by iterative adjustments of stoichiometry (1.2–1.5 eq of amine) and inert atmosphere (argon/nitrogen) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural characterization, and how are spectral data interpreted?

- Techniques :

- NMR : H and C NMR identify substituents (e.g., thiophene protons at δ 6.8–7.2 ppm, dimethylamino group at δ 2.2–2.5 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H] expected at m/z 413.18 for CHNOS) .

- FTIR : Amide C=O stretch at ~1650 cm and ethoxy C-O at ~1250 cm .

Q. What are the primary solubility and stability considerations for this compound in aqueous vs. organic solvents?

- Solubility :

- Organic solvents : Highly soluble in DMSO, chloroform, and DMF due to hydrophobic naphthamide and thiophene groups .

- Aqueous buffers : Limited solubility (≤0.1 mg/mL in PBS), requiring co-solvents like ethanol (10–20% v/v) .

- Stability : Degrades under acidic (pH < 4) or oxidative conditions; store at -20°C in amber vials .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, and what validation experiments are required?

- Methods :

- Docking studies : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases) . Focus on hydrogen bonding with the ethoxy group and π-π stacking with the thiophene ring .

- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .

- Validation : Compare computational binding energies with experimental IC values from enzyme inhibition assays (e.g., fluorescence polarization) .

Q. What experimental strategies address discrepancies between in vitro and in vivo activity data?

- Hypotheses : Poor bioavailability or metabolic instability (e.g., CYP450-mediated oxidation of the thiophene ring) .

- Testing :

- Microsomal assays : Incubate with liver microsomes + NADPH to identify metabolites via LC-MS .

- Formulation adjustments : Use liposomal encapsulation to enhance plasma half-life .

Q. Which catalytic systems improve enantioselectivity or yield in large-scale synthesis?

- Catalysts :

- Chiral auxiliaries : (R)-BINOL-derived phosphoric acids for asymmetric synthesis of the dimethylamino-thiophene intermediate .

- Metal catalysts : Pd(OAc) for Suzuki couplings in naphthamide functionalization .

- Scale-up : Continuous flow reactors reduce reaction time (2–4 hours vs. 12 hours batch) and improve purity (>95%) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s biological activity across studies?

- Approach :

- Meta-analysis : Compare assay conditions (e.g., cell lines, serum concentration) from 5+ studies .

- Dose-response curves : Confirm EC consistency across independent replicates .

- Structural analogs : Test derivatives to isolate functional group contributions (e.g., ethoxy vs. methoxy substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.